N-[2-(6-chloro-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide
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Overview
Description
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide is a complex organic compound that features an indole ring, a pyrimidine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then chlorinated to introduce the chloro substituent at the 6-position.
The next step involves the alkylation of the indole derivative with an appropriate alkyl halide to introduce the ethyl group. This is followed by the coupling of the alkylated indole with a pyrimidine derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) . Finally, the piperidine ring is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with various biological activities.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, modulating their activity. The pyrimidine ring can bind to nucleic acids, affecting gene expression and protein synthesis. The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol.
Pyrimidine Derivatives: Compounds such as 5-fluorouracil and cytosine.
Piperidine Derivatives: Compounds such as piperidine and piperine.
Uniqueness
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide is unique due to its combination of three distinct ring systems, each contributing to its overall biological activity and chemical reactivity
Properties
Molecular Formula |
C20H22ClN5O |
---|---|
Molecular Weight |
383.9 g/mol |
IUPAC Name |
N-[2-(6-chloroindol-1-yl)ethyl]-1-pyrimidin-2-ylpiperidine-3-carboxamide |
InChI |
InChI=1S/C20H22ClN5O/c21-17-5-4-15-6-11-25(18(15)13-17)12-9-22-19(27)16-3-1-10-26(14-16)20-23-7-2-8-24-20/h2,4-8,11,13,16H,1,3,9-10,12,14H2,(H,22,27) |
InChI Key |
OUEJHXYBOKXGIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC=N2)C(=O)NCCN3C=CC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
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